molecular formula C23H22N4O4S2 B11479867 4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11479867
M. Wt: 482.6 g/mol
InChI Key: GUHNUIHYTKAQMB-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-e][1,4]thiazepine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a hydrazine derivative under acidic or basic conditions.

    Introduction of the benzothiazole moiety: This step typically involves a condensation reaction between the pyrazolo[3,4-e][1,4]thiazepine intermediate and a benzothiazole derivative.

    Functionalization of the phenyl ring: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate reagents such as methanol and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the benzothiazole moiety or to convert the hydroxy group to a methoxy group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-4-hydroxyphenyl derivatives: These compounds share the methoxy and hydroxy functional groups and have similar chemical properties.

    Benzothiazole derivatives: Compounds with the benzothiazole moiety exhibit similar biological activities and are used in similar applications.

Uniqueness

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C23H22N4O4S2/c1-11-5-6-14-17(7-11)33-23(24-14)27-22-19(12(2)26-27)21(32-10-18(28)25-22)13-8-15(30-3)20(29)16(9-13)31-4/h5-9,21,29H,10H2,1-4H3,(H,25,28)

InChI Key

GUHNUIHYTKAQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC(=C(C(=C5)OC)O)OC)C(=N3)C

Origin of Product

United States

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